

What is the chemical structure of Dufulin?

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Compound of Interest

Compound Name: *Dufulin*

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An In-depth Technical Guide to the Core of **Dufulin**

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols related to **Dufulin**, a novel antiviral agent for plants. The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Chemical Structure of Dufulin

Dufulin, with the IUPAC name N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine, is an α -amino phosphonate derivative.^{[1][2][3]} Its chemical formula is $C_{19}H_{22}FN_2O_3PS$.^{[1][4]} **Dufulin** possesses a single chiral center at the carbon atom bonded to the fluorophenyl group, the benzothiazole amine group, a hydrogen atom, and the phosphonate group.^{[2][5]} This results in the existence of two enantiomers, (R)-**dufulin** and (S)-**dufulin**.^[5] Commercially, **Dufulin** is typically available as a racemic mixture.^[5]

Key Structural Features:

- **α -Amino Phosphonate Core:** This functional group is crucial for its biological activity.
- **Benzothiazole Moiety:** A bicyclic aromatic ring system containing nitrogen and sulfur.
- **Fluorophenyl Group:** A phenyl ring substituted with a fluorine atom.
- **Chiral Center:** Leads to stereoisomerism, which can influence biological activity and environmental fate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Dufulin**.

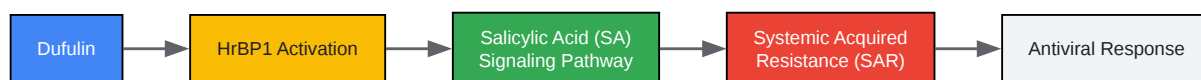
Property	Value	Source
CAS Number	882182-49-2	[1] [3] [4]
Molecular Formula	C ₁₉ H ₂₂ FN ₂ O ₃ PS	[1] [3] [4]
Molecular Weight	408.4 g/mol	[1] [3]
IUPAC Name	N-[diethoxyphosphoryl]-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine	[1] [3]
SMILES	CCOP(=O)(C(C1=CC=CC=C1F)NC2=NC3=C(C=CC=C3S2)C)OCC	[1] [3]
InChI Key	CLASFMUIFVKHQI-UHFFFAOYSA-N	[1] [3]

Mechanism of Action

Dufulin exhibits a dual mechanism of action in protecting plants from viral infections. It primarily acts as an activator of the plant's innate immune system, and it can also directly interact with viral proteins.

Activation of Systemic Acquired Resistance (SAR)

The principal mechanism of **Dufulin**'s antiviral activity is the induction of Systemic Acquired Resistance (SAR), a broad-spectrum defense response in plants.[\[6\]](#)[\[7\]](#)[\[8\]](#) **Dufulin**'s target protein has been identified as the Harpin binding protein-1 (HrBP1).[\[6\]](#)[\[8\]](#)[\[9\]](#) The activation of HrBP1 by **Dufulin** initiates a signaling cascade that leads to the accumulation of salicylic acid (SA).[\[6\]](#)[\[8\]](#)[\[9\]](#) The SA signaling pathway is a key regulator of SAR and results in the expression of pathogenesis-related (PR) proteins, which have antimicrobial and antiviral properties, thereby conferring broad-spectrum resistance to pathogens.[\[8\]](#)



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Dufulin-induced SAR signaling pathway.

Direct Interaction with Viral Proteins

In addition to inducing the host's defense response, studies have shown that **Dufulin** can directly interact with viral proteins. For instance, **Dufulin** has been found to target the viroplasmic protein P6 of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV), inhibiting its virulence.^[10] It has also been shown to bind to the nonstructural protein P9-1 of SRBSDV.^[11] This suggests that **Dufulin** may also interfere with viral replication and assembly processes.

Experimental Protocols

Synthesis of Dufulin

A common method for the synthesis of **Dufulin** is a one-pot reaction based on the Kabachnik-Fields reaction.^[12]

Materials:

- 2-amino-4-methylbenzothiazole
- 2-fluorobenzaldehyde
- Diethyl phosphite
- Catalyst (e.g., p-toluenesulfonic acid)
- Solvent (e.g., toluene)

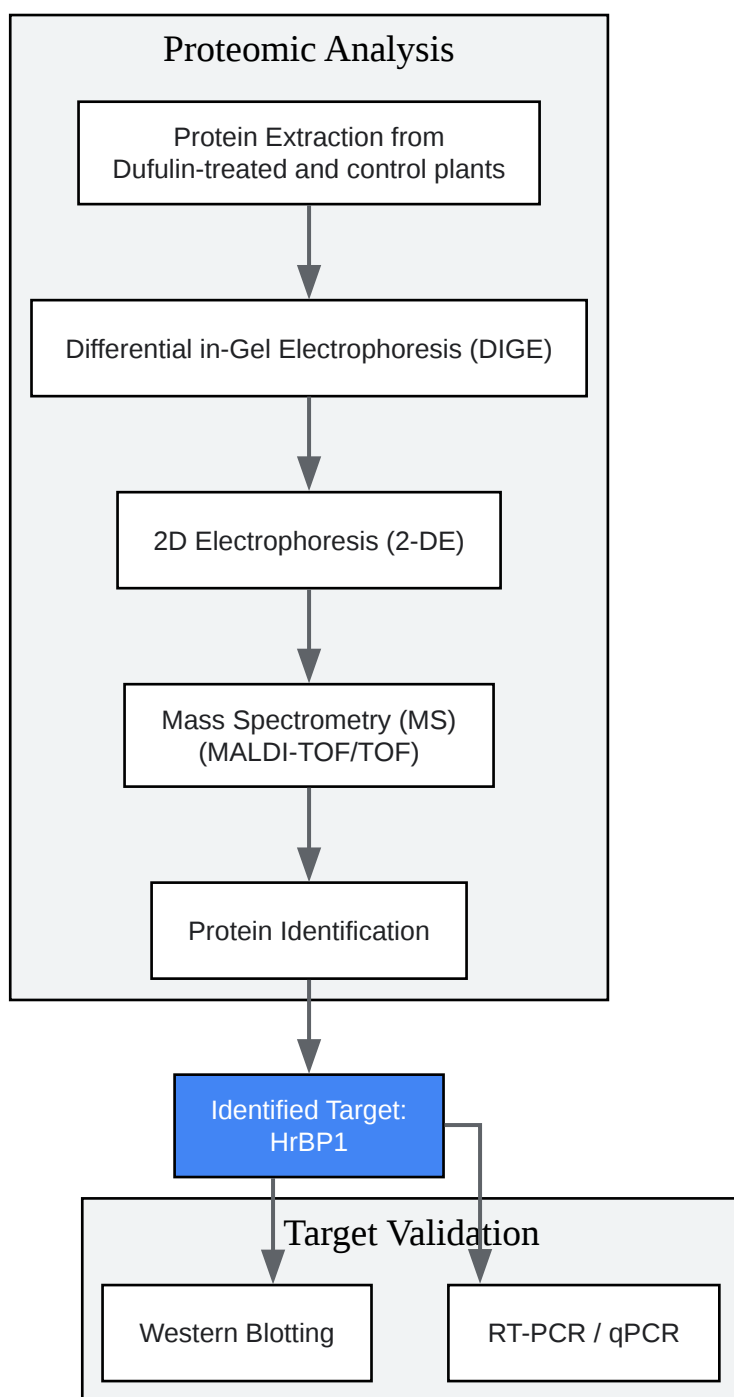
Procedure:

- A mixture of 2-amino-4-methylbenzothiazole, 2-fluorobenzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed to form the corresponding imine.

- After the formation of the imine, diethyl phosphite is added to the reaction mixture.
- The reaction is continued at reflux until completion.
- The solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent like ethanol to yield **Dufulin**.[\[12\]](#)

Identification of Dufulin's Target Protein

The identification of HrBP1 as the target of **Dufulin** was achieved through a combination of proteomic techniques.[\[6\]](#)[\[8\]](#)[\[9\]](#)



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Workflow for identifying **Dufulin's** target protein.

Methodology:

- Protein Extraction: Total proteins were extracted from *Nicotiana tabacum* K326 plants treated with **Dufulin** and from control plants.[\[6\]](#)
- Differential In-Gel Electrophoresis (DIGE): Proteins from treated and control samples were labeled with different fluorescent dyes and separated on the same 2D gel to accurately quantify differences in protein expression.[\[6\]](#)[\[9\]](#)
- Two-Dimensional Electrophoresis (2-DE): Preparative 2-DE gels were run to separate larger amounts of protein for identification.[\[6\]](#)[\[9\]](#)
- Mass Spectrometry (MS): Protein spots showing differential expression were excised from the gels, digested, and analyzed by MALDI-TOF/TOF MS to obtain peptide mass fingerprints and fragmentation data.[\[6\]](#)[\[9\]](#)
- Protein Identification: The MS data was used to search protein databases to identify the differentially expressed proteins, leading to the identification of HrBP1 as a potential target.[\[6\]](#)
- Target Validation: The role of HrBP1 was further validated using techniques like Western Blotting and RT-PCR to confirm the upregulation of HrBP1 and downstream genes in the SA pathway upon **Dufulin** treatment.[\[6\]](#)[\[9\]](#)

Biological Activity

Dufulin is a highly effective antiviral agent against a range of plant viruses.[\[2\]](#)[\[6\]](#)[\[7\]](#) It has been widely used in China to control viral diseases in crops such as tobacco, rice, and vegetables.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data on Biological Activity:

Virus	Host Plant	Efficacy Metric	Value	Source
Southern Rice Black-Streaked Dwarf Virus (SRBSDV)	Rice	EC ₅₀ (in vivo)	3.32 mM	[10]
Tobacco Mosaic Virus (TMV)	Tobacco	Inhibition Rate	Not specified	[13]
Cucumber Mosaic Virus (CMV)	Various	-	Not specified	[2]

Note: Quantitative data on the efficacy of **Dufulin** against various plant viruses is often presented in research articles as percentage inhibition or disease severity reduction under specific experimental conditions. The EC₅₀ value for SRBSDV indicates the concentration at which **Dufulin** inhibits viral duplication by 50% in infected rice leaves.[10]

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